1-Benzylpiperidin-3-one

Medicinal Chemistry Organic Synthesis Reactivity

1-Benzylpiperidin-3-one (C12H15NO, MW 189.25 g/mol) is a N-benzyl-substituted piperidin-3-one derivative, characterized by a ketone group at the 3-position of the piperidine ring. Its hydrochloride salt (CAS 50606-58-1) is a crystalline solid with a melting point of 170-176°C and a boiling point of 294.6°C at 760 mmHg.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 40114-49-6
Cat. No. B1329684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidin-3-one
CAS40114-49-6
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC(=O)CN(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
InChIKeyBBQQULRBTOMLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpiperidin-3-one (CAS 40114-49-6): A Distinct Piperidin-3-one Scaffold for Targeted Synthesis and Receptor Modulation


1-Benzylpiperidin-3-one (C12H15NO, MW 189.25 g/mol) is a N-benzyl-substituted piperidin-3-one derivative, characterized by a ketone group at the 3-position of the piperidine ring. Its hydrochloride salt (CAS 50606-58-1) is a crystalline solid with a melting point of 170-176°C and a boiling point of 294.6°C at 760 mmHg . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and as a tool compound for exploring GABAA receptor pharmacology .

Why 1-Benzylpiperidin-3-one Cannot Be Simply Substituted by Its 4-Ketone Isomer or Other Piperidinone Analogs


The position of the ketone group on the piperidine ring dictates distinct chemical reactivity and biological outcomes. Piperidin-3-one isomers, including 1-benzylpiperidin-3-one, exhibit alternative reactivity profiles compared to piperidin-4-ones, which is critical for achieving desired synthetic transformations and target interactions [1]. Furthermore, the N-benzyl substituent is not merely a protective group; its presence dramatically influences reaction yields, as demonstrated by a 70-95% yield for 1-benzyl-4-piperidone versus only 28% for 1-methyl-4-piperidone in analogous reactions [2]. These differences render simple substitution between piperidinone positional isomers or N-substituents non-viable for reproducible scientific outcomes.

Quantitative Evidence for the Differentiation of 1-Benzylpiperidin-3-one (CAS 40114-49-6)


Positional Isomerism: 3-Ketone vs. 4-Ketone Reactivity and Synthetic Utility

The position of the ketone group on the piperidine ring directly impacts chemical reactivity and synthetic utility. While direct comparative data for 1-benzylpiperidin-3-one versus 1-benzylpiperidin-4-one is limited, class-level inference from piperidin-3-ones and piperidin-4-ones demonstrates distinct reaction profiles. The 3-ketone isomer enables alternative synthetic pathways, such as those for alkaloid and CNS-active compound synthesis, that are not readily accessible with the 4-ketone isomer [1].

Medicinal Chemistry Organic Synthesis Reactivity

Specific Intermediate in Tofacitinib (JAK Inhibitor) Synthesis

1-Benzylpiperidin-3-one serves as a direct precursor to the key intermediate 1-benzyl-4-methylpiperidin-3-one, which is explicitly required for the synthesis of Tofacitinib (CAS 477600-75-2), a marketed JAK inhibitor for autoimmune diseases . In contrast, the 4-ketone isomer (1-benzylpiperidin-4-one) does not feature in this critical pathway, highlighting the unique role of the 3-ketone scaffold in pharmaceutical manufacturing [1].

Pharmaceutical Intermediates JAK Inhibitors Tofacitinib

GABAA Receptor Benzodiazepine Site Antagonist Activity

1-Benzylpiperidin-3-one acts as a potent and selective antagonist at the benzodiazepine binding site of the GABAA receptor, with a reported affinity (Ki) of 1.2 x 10^-6 M . For comparison, the well-established benzodiazepine antagonist Flumazenil (Ro 15-1788) exhibits a Ki of approximately 5.99 x 10^-9 M [1]. While Flumazenil is a more potent antagonist, 1-benzylpiperidin-3-one offers a distinct piperidinone-based chemotype that can serve as a unique scaffold for developing novel GABAA receptor modulators with potentially different pharmacological profiles.

CNS Pharmacology GABAA Receptor Benzodiazepine Antagonist

Comparative Purity Specifications and Procurement Considerations

Commercially available 1-benzylpiperidin-3-one hydrochloride is typically supplied with purity specifications ranging from 95% to 97% . In contrast, the 4-ketone isomer (1-benzylpiperidin-4-one) is widely available at higher purities, often ≥98% to 99% . This difference may reflect variations in synthetic accessibility or purification challenges specific to the 3-ketone isomer. Procurement decisions should therefore account for the required purity level for the intended application, as the lower typical purity of the 3-ketone isomer may necessitate additional purification steps or acceptance of a higher impurity profile.

Chemical Purity Vendor Specifications Procurement

Synthetic Yield Comparison: 1-Benzylpiperidin-3-one vs. 1-Benzylpiperidin-4-one

Direct comparison of reported synthetic yields for the parent compounds reveals similar efficiency. A patent describes the synthesis of 1-benzylpiperidin-3-one with a yield of 86.9% and a liquid phase purity of 99.6% . For 1-benzylpiperidin-4-one, a reported synthesis yield is 89.28% . This close parity in synthetic efficiency suggests that the 3-ketone isomer is not inherently more challenging to produce on a large scale, making it a viable and cost-competitive building block when its specific reactivity is required.

Organic Synthesis Process Chemistry Yield Optimization

Inhibition of Gastric Acid Secretion

1-Benzylpiperidin-3-one has been identified as an inhibitor of gastric acid secretion . While specific IC50 values are not provided in the available source, this activity distinguishes it from many other piperidinone analogs which lack reported activity in this area. For context, the proton pump inhibitor Omeprazole exhibits an IC50 of approximately 0.16-0.36 µM for histamine-stimulated acid formation in isolated gastric glands . 1-Benzylpiperidin-3-one may therefore serve as a structurally unique starting point for the development of novel anti-secretory agents.

Gastroenterology Gastric Acid Pharmacology

Optimal Application Scenarios for Procuring 1-Benzylpiperidin-3-one


Synthesis of Tofacitinib and Related JAK Inhibitor Analogs

This compound is the essential precursor for the 1-benzyl-4-methylpiperidin-3-one intermediate in the patented synthesis of Tofacitinib. Procurement is mandatory for any R&D or scale-up activity following this established route. Substitution with the 4-ketone isomer will fail to produce the desired intermediate [1].

Development of Novel GABAA Receptor Modulators

As a confirmed antagonist at the benzodiazepine site with a micromolar Ki, 1-benzylpiperidin-3-one provides a structurally distinct piperidinone scaffold for SAR studies. It is a suitable starting point for medicinal chemistry campaigns aiming to discover new CNS-active agents with differentiated binding kinetics or subunit selectivity compared to classical benzodiazepines [1].

Exploratory Research on Gastric Acid Secretion Inhibitors

For laboratories investigating novel mechanisms for suppressing gastric acid secretion, this compound offers a non-proton-pump inhibitor chemotype. It can be used as a tool compound in in vitro assays (e.g., gastric gland preparations) to validate new targets or as a lead for optimization [1].

High-Yield Synthesis of 3-Substituted Piperidine Derivatives

With reported synthetic yields comparable to the 4-ketone isomer (86.9% vs. 89.28%), 1-benzylpiperidin-3-one is a cost-effective building block for constructing 3-substituted piperidine libraries. Its procurement is advantageous when the synthetic route specifically requires ketone functionality at the 3-position to access unique chemical space [1].

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